5-[(5-Bromo-2-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole
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Overview
Description
5-[(5-Bromo-2-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles This compound is characterized by the presence of a tetrazole ring substituted with a 5-bromo-2-chlorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Bromo-2-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 5-bromo-2-chlorophenol with chloromethyl methyl ether to form 5-bromo-2-chlorophenoxy methyl chloride. This intermediate is then reacted with sodium azide to form the tetrazole ring. The reaction conditions generally include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Bromo-2-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups replacing bromine or chlorine.
Oxidation and Reduction: Formation of oxidized or reduced tetrazole derivatives.
Coupling Reactions: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
5-[(5-Bromo-2-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(5-Bromo-2-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carboxylic acid
- 5-Bromo-2-chlorophenol
- 5-Bromo-2-chlorobenzoic acid
Uniqueness
5-[(5-Bromo-2-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole is unique due to the presence of both a tetrazole ring and a 5-bromo-2-chlorophenoxy methyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
5-[(5-bromo-2-chlorophenoxy)methyl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN4O/c9-5-1-2-6(10)7(3-5)15-4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQWJQZNTIYVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC2=NNN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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